molecular formula C24H19N3O2S B2990124 2-(benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-86-2

2-(benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2990124
CAS No.: 536706-86-2
M. Wt: 413.5
InChI Key: BMLVZUFTFATVAK-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative characterized by a benzylsulfanyl group at position 2 and a 3-methoxyphenyl substituent at position 2. This scaffold is notable for its fused heterocyclic system, which combines a pyrimidine ring with an indole moiety.

Properties

IUPAC Name

2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-29-18-11-7-10-17(14-18)27-23(28)22-21(19-12-5-6-13-20(19)25-22)26-24(27)30-15-16-8-3-2-4-9-16/h2-14,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLVZUFTFATVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and kinase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2OSC_{18}H_{16}N_2OS. The compound features a pyrimidine core fused with an indole structure, which is often associated with significant biological activity due to the presence of multiple functional groups that can interact with various biological targets.

Kinase Inhibition

Recent studies have highlighted the inhibitory effects of pyrimidoindole derivatives on several kinases. For instance, compounds similar to this compound have been tested against cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The results indicated that certain derivatives exhibit micromolar to submicromolar IC50 values against these targets:

CompoundTarget KinaseIC50 (µM)
Compound ADYRK1A7.6
Compound BCK1δ0.6
Compound CCK1ε0.7

These findings suggest that modifications in the structure can enhance specificity and potency against specific kinases .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating pathways such as p53 and integrin signaling. For instance, another compound in this class demonstrated anti-metastatic effects by downregulating p53 and inhibiting integrin α7 signaling in hepatocellular carcinoma cells .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study involving a derivative of the pyrimidoindole family showed significant inhibition of proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Kinase Selectivity : Research indicated that certain structural modifications could lead to increased selectivity towards specific kinases like DYRK1A while reducing activity against others like GSK-3. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimido[5,4-b]indol-4-one derivatives exhibit significant structural diversity based on substituents at positions 2 (sulfanyl group) and 3 (aryl/alkyl group). Key comparisons include:

Compound Name Substituent at Position 3 Substituent at Position 2 (Sulfanyl Group) Molecular Weight (g/mol) logP<sup>a</sup> Notable Features Source
Target Compound 3-Methoxyphenyl Benzyl ~425.5<sup>b</sup> ~4.2<sup>c</sup> Electron-donating methoxy group -
3-(3-Methoxyphenyl)-2-propan-2-ylsulfanyl 3-Methoxyphenyl Isopropyl 365.5 4.6 Lower steric bulk; higher lipophilicity
3-Phenyl-2-propylsulfanyl Phenyl Propyl 335.4 4.1 Lacks methoxy; simpler aryl substitution
3-(4-Chlorophenyl)-2-phenacylsulfanyl 4-Chlorophenyl Phenacyl (2-oxo-2-phenylethyl) 489.9 5.8 Electron-withdrawing Cl; bulky sulfanyl
3-(4-Ethoxyphenyl)-2-propylsulfanyl 4-Ethoxyphenyl Propyl 379.5 4.3 Ethoxy vs. methoxy positional isomer
3-(3,5-Dimethylphenyl)-2-dihydroindole-linked 3,5-Dimethylphenyl 2-(2,3-dihydroindol-1-yl)-2-oxoethyl 497.6 5.2 Complex sulfanyl; steric hindrance

<sup>a</sup> Computed logP values (XLogP3) from evidence where available.
<sup>b</sup> Estimated based on molecular formula (C25H19N3O2S).
<sup>c</sup> Predicted using analogous structures.

Key Observations:

  • Aryl Substituent Effects: The 3-methoxyphenyl group enhances electron density and hydrogen-bonding capacity relative to non-polar (e.g., phenyl) or electron-withdrawing (e.g., 4-chlorophenyl) substituents .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 3-(4-Ethoxyphenyl)-2-propylsulfanyl 3-(3,5-Dimethylphenyl)-2-dihydroindole-linked
Molecular Weight (g/mol) ~425.5 379.5 497.6
Hydrogen Bond Acceptors 4 4 5
Rotatable Bonds 5 4 8
Topological Polar Surface Area (Ų) 83 83 98

Implications for Drug-Likeness :

  • The target compound’s moderate logP (~4.2) and polar surface area (83 Ų) suggest favorable membrane permeability and oral bioavailability compared to bulkier analogs (e.g., ).
  • Higher rotatable bonds in dihydroindole-linked derivatives () may reduce metabolic stability .

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